molecular formula C8H8N2O B178927 1-Methyl-1H-indazol-6-ol CAS No. 118933-92-9

1-Methyl-1H-indazol-6-ol

Cat. No.: B178927
CAS No.: 118933-92-9
M. Wt: 148.16 g/mol
InChI Key: WWDBGXWLVPAVLQ-UHFFFAOYSA-N
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Description

1-Methyl-1H-indazol-6-ol is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring

Chemical Reactions Analysis

1-Methyl-1H-indazol-6-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, often using reagents like halogens or alkylating agents.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

1-Methyl-1H-indazol-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1H-indazol-6-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain kinases, such as phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The compound’s effects are mediated through binding to these targets, leading to the modulation of various cellular processes.

Comparison with Similar Compounds

1-Methyl-1H-indazol-6-ol can be compared to other indazole derivatives, such as:

  • 1-Methyl-1H-indazole-4-acetic acid
  • 2-(1-Methyl-1H-indazol-4-yl) propanoic acid
  • 1-Benzyl-3-(2,3-dihydroxypropoxy)indazole

These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-methylindazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-10-8-4-7(11)3-2-6(8)5-9-10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKUTNCHAYBXFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)O)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357027
Record name 1-Methyl-1H-indazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118933-92-9
Record name 1-Methyl-1H-indazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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